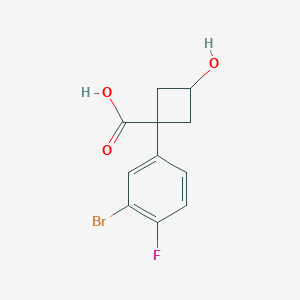
1-(3-Bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a bromine and fluorine-substituted phenyl ring attached to a cyclobutane ring with a carboxylic acid and hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluorobenzene.
Cyclobutane Formation: The phenyl ring is subjected to a cycloaddition reaction to form the cyclobutane ring.
Functional Group Introduction: The hydroxyl and carboxylic acid groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions: 1-(3-Bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
1-(3-Bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, pain, or other physiological processes.
類似化合物との比較
3-Bromo-4-fluorophenylboronic acid: Shares the bromine and fluorine-substituted phenyl ring but differs in the functional groups attached to the ring.
4-Fluorophenylboronic acid: Contains a fluorine-substituted phenyl ring without the bromine atom.
4-Bromo-3-fluorophenylacetic acid: Similar in structure but with an acetic acid group instead of the cyclobutane ring.
Uniqueness: 1-(3-Bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the combination of its cyclobutane ring and the specific positioning of the bromine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H10BrFO3 |
|---|---|
分子量 |
289.10 g/mol |
IUPAC名 |
1-(3-bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO3/c12-8-3-6(1-2-9(8)13)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16) |
InChIキー |
HPNDDAJJENJTCF-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C2=CC(=C(C=C2)F)Br)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


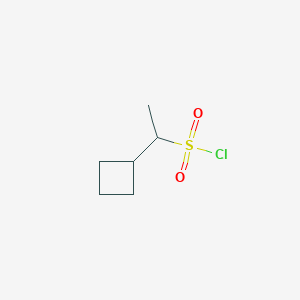

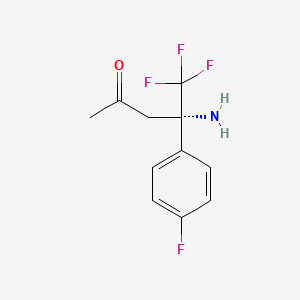
![N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13182857.png)
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13182859.png)
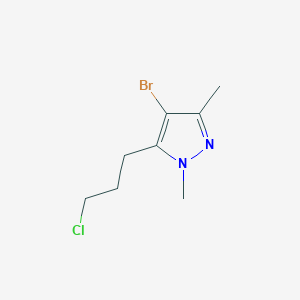
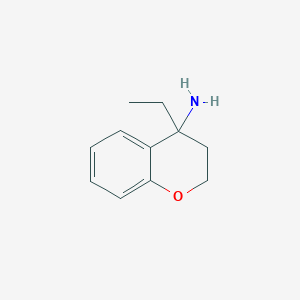
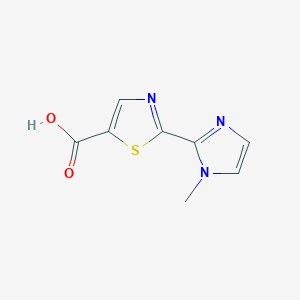
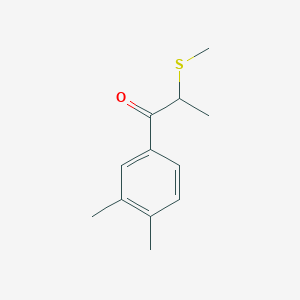

![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
![[1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182927.png)
![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane](/img/structure/B13182932.png)
